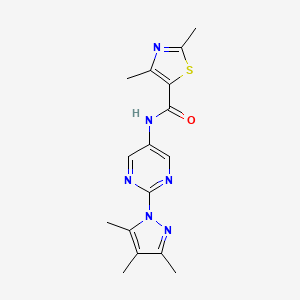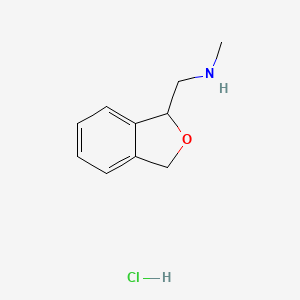
2,4-dimethyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H18N6OS and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A study on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents. This work highlights the importance of pyrazolopyrimidines in medicinal chemistry due to their cytotoxic properties against various cancer cell lines and their ability to inhibit 5-lipoxygenase, suggesting a role in treating inflammation-related diseases (Rahmouni et al., 2016).
Heterocyclic Derivatives for Antimicrobial and Insecticidal Activity
Another study focused on the synthesis of thienopyrazole derivatives, showcasing the versatility of pyrazole-based compounds in generating diverse heterocyclic structures. These compounds were analyzed for their structural characteristics and evaluated for potential antimicrobial activities, demonstrating the broad applicability of such derivatives in developing new antibacterial agents (Ahmed F. Ahmed et al., 2018).
Pyrazolopyrimidine Nucleosides as Antiviral Agents
Research into pyrazolopyrimidine nucleosides has explored their synthesis from pyrazole nucleoside derivatives. These compounds, particularly those with antiviral properties, underscore the potential of pyrazolopyrimidine derivatives in developing novel therapeutic agents against viral infections (Earl et al., 1972).
Mechanism of Action
Target of Action
Similar compounds with a pyrazole nucleus have been known to exhibit diverse pharmacological effects .
Mode of Action
It is suggested that strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme might be involved .
Biochemical Pathways
Compounds with a pyrazole nucleus are known to have potent antileishmanial and antimalarial activities .
Result of Action
Similar compounds have shown superior antipromastigote activity and inhibition effects against plasmodium berghei .
properties
IUPAC Name |
2,4-dimethyl-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-8-9(2)21-22(11(8)4)16-17-6-13(7-18-16)20-15(23)14-10(3)19-12(5)24-14/h6-7H,1-5H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWORYHFKGKNBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=C(N=C(S3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(5-amino-1-benzyltriazole-4-carbonyl)amino]benzoate](/img/structure/B2581366.png)

![1-[2-(Dimethylamino)-2-pyridin-3-ylethyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B2581368.png)
![{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride](/img/structure/B2581370.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2581373.png)


![4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B2581379.png)

![3-(2-chlorobenzyl)-6-(4-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2581381.png)


